

# An In-depth Technical Guide to 2-Chloropentafluoropropene

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## Compound of Interest

Compound Name: 2-Chloropentafluoropropene

CAS No.: 2804-50-4

Cat. No.: B1594286

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For Researchers, Scientists, and Drug Development Professionals

## Foreword

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characteristics, reactivity, and handling of **2-Chloropentafluoropropene** (CAS No. 2804-50-4). As a halogenated propene, this compound holds potential as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties into larger molecules. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and materials science, offering insights into the fundamental chemistry of this compound and practical guidance for its use in a laboratory setting.

## Compound Identification and Core Properties

**2-Chloropentafluoropropene**, also known as 2-chloro-1,1,3,3,3-pentafluoroprop-1-ene, is a low-boiling point liquid. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>3</sub> ClF <sub>5</sub>
Molecular Weight	166.48 g/mol
CAS Registry Number	2804-50-4
Synonyms	2-chloroperfluoropropene, 2-chloropentafluoropropylene, R-1215xc
Melting Point	-130 °C
Boiling Point	5-6 °C
Density	1.5 g/cm <sup>3</sup> at -20 °C
Vapor Pressure	15 psia @ 6 °C
Refractive Index	1.314 @ -20 °C

## Spectroscopic Characterization (Predicted)

While experimentally obtained spectra for **2-Chloropentafluoropropene** are not readily available in the public domain, we can predict the expected spectroscopic features based on its structure and data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**<sup>19</sup>F NMR:** The <sup>19</sup>F NMR spectrum is expected to be the most informative. Due to the presence of two distinct fluorine environments, two main signals are anticipated: one for the CF<sub>3</sub> group and one for the CF<sub>2</sub> group. The CF<sub>3</sub> group will likely appear as a triplet due to coupling with the two fluorine atoms of the CF<sub>2</sub> group. The CF<sub>2</sub> group is expected to show a quartet due to coupling with the three fluorine atoms of the CF<sub>3</sub> group. The chemical shifts will be in the characteristic range for fluorinated alkenes.

**<sup>13</sup>C NMR:** The <sup>13</sup>C NMR spectrum should display three distinct signals corresponding to the three carbon atoms in the molecule. The carbon atom of the C=C double bond bonded to the chlorine atom (C2) and the other carbon of the double bond (C1) will appear in the downfield region typical for sp<sup>2</sup> hybridized carbons. The carbon of the trifluoromethyl group (C3) will also

have a characteristic chemical shift. All carbon signals are expected to show coupling with the neighboring fluorine atoms (J-coupling), which will result in splitting of the peaks and provide valuable structural information.

$^1\text{H}$  NMR: Since there are no hydrogen atoms in the molecule, a  $^1\text{H}$  NMR spectrum will not show any signals.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloropentafluoropropene** is expected to be dominated by strong absorption bands corresponding to the C-F and C-Cl stretching vibrations. A characteristic absorption for the C=C double bond stretch should also be present, likely in the region of 1650-1700  $\text{cm}^{-1}$ . The exact position will be influenced by the electron-withdrawing halogen substituents. The fingerprint region (below 1500  $\text{cm}^{-1}$ ) will contain a complex pattern of absorptions due to various bending and stretching modes.

## Mass Spectrometry (MS)

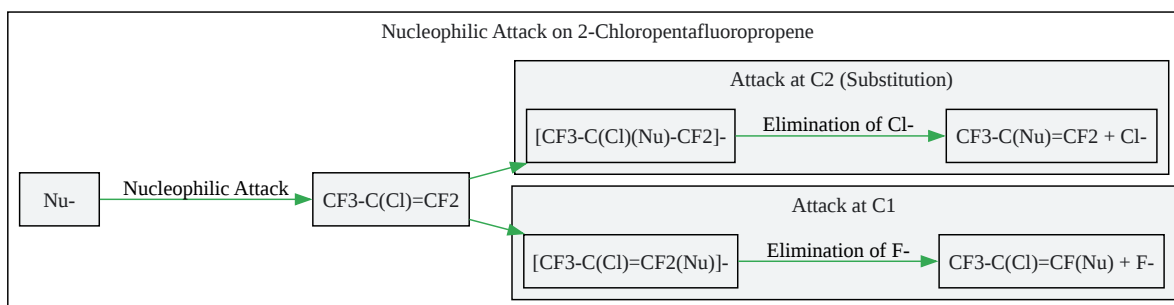
In the mass spectrum, the molecular ion peak ( $\text{M}^+$ ) should be observable. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be seen, with a ratio of approximately 3:1 for the  $[\text{M}]^+$  and  $[\text{M}+2]^+$  peaks, corresponding to the natural abundance of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes. Fragmentation of the molecule is likely to occur through the loss of a chlorine atom or a trifluoromethyl radical, leading to the formation of characteristic fragment ions.

## Chemical Reactivity

The chemical reactivity of **2-Chloropentafluoropropene** is governed by the presence of the electron-deficient carbon-carbon double bond and the reactive carbon-chlorine bond.

## Nucleophilic Attack

The double bond in perfluoroalkenes is highly susceptible to attack by nucleophiles. Nucleophilic attack can occur at either of the two carbons of the double bond. The regioselectivity of the attack will depend on the nature of the nucleophile and the reaction conditions. The chlorine atom can also be displaced by a nucleophile via a nucleophilic substitution reaction.

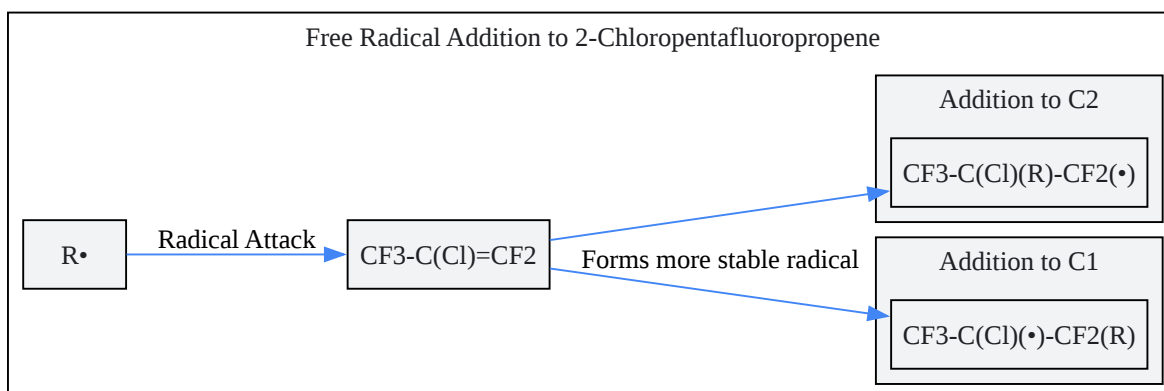


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Caption: Possible pathways for nucleophilic attack on **2-Chloropentafluoropropene**.

## Radical Addition

Similar to other alkenes, **2-Chloropentafluoropropene** can undergo free-radical addition reactions across the double bond.[1][2] The regioselectivity of the addition will be determined by the stability of the resulting radical intermediate.[1]



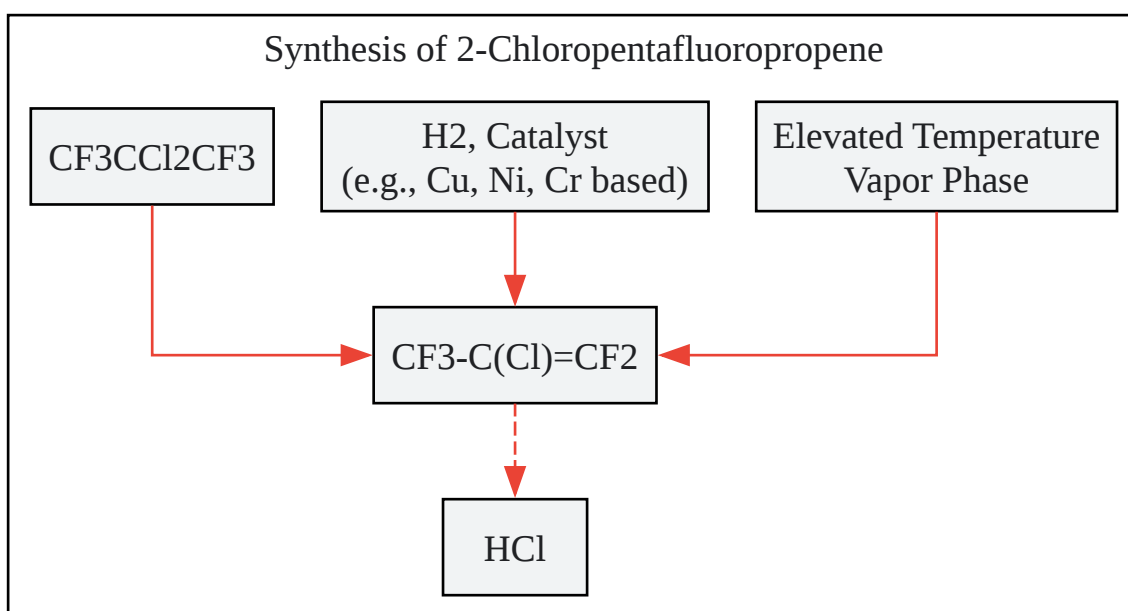
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Caption: Regioselectivity in the free radical addition to **2-Chloropentafluoropropene**.

## Synthesis and Purification

### General Synthesis Protocol

A general method for the synthesis of **2-Chloropentafluoropropene** involves the hydrodehalogenation of 1,1,1,2,2,3,3-heptachloro-propane ( $\text{CF}_3\text{CCl}_2\text{CF}_3$ ). This process is typically carried out in the vapor phase at elevated temperatures over a metal-based catalyst.



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Caption: General synthesis workflow for **2-Chloropentafluoropropene**.

Experimental Protocol (General):

- Catalyst Preparation: Prepare the supported metal catalyst.
- Reaction Setup: A vapor-phase reactor is charged with the catalyst.
- Reaction: The starting material, 1,1,1,2,2,3,3-heptachloro-propane, and hydrogen gas are introduced into the heated reactor.

- **Product Collection:** The gaseous product stream is cooled to condense the desired **2-Chloropentafluoropropene** and byproducts.
- **Purification:** The crude product is then purified, typically by distillation, to isolate **2-Chloropentafluoropropene**.

## Purification

Due to its low boiling point, purification of **2-Chloropentafluoropropene** is best achieved by fractional distillation at atmospheric or slightly reduced pressure. Care must be taken to handle the compound at low temperatures to minimize loss due to evaporation.

## Safety and Handling

**2-Chloropentafluoropropene** is expected to be a hazardous substance. While a specific safety data sheet (SDS) is not widely available, the following precautions, based on similar halogenated compounds, should be strictly followed.[3][4][5]

- **Inhalation:** Acutely toxic by inhalation. Avoid breathing vapors or gas. Work in a well-ventilated area or use a fume hood.[5]
- **Skin and Eye Contact:** Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4]
- **Flammability:** The compound is a liquefied gas and may be flammable. Keep away from heat, sparks, and open flames.
- **Storage:** Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from sunlight.[4]
- **Handling:** Use only non-sparking tools. Ground/bond container and receiving equipment.[4]

## Applications

Halogenated propenes are valuable intermediates in the synthesis of a wide range of organic compounds.[6] **2-Chloropentafluoropropene** can serve as a precursor for the synthesis of other fluorinated molecules, including pharmaceuticals, agrochemicals, and polymers. Its

reactivity allows for the introduction of the pentafluoropropenyl group into various molecular scaffolds.

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